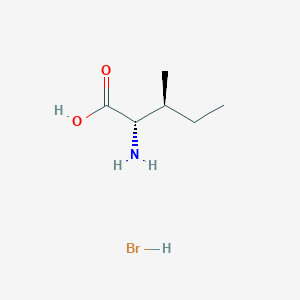
L-Isoleucin-hydrobromid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucin-hydrobromid is a derivative of L-isoleucine, an essential branched-chain amino acid. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties. L-isoleucine is vital for protein synthesis, muscle repair, and various metabolic processes in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Isoleucin-hydrobromid can be synthesized through the reaction of L-isoleucine with hydrobromic acid. This reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of L-isoleucine, and subsequently this compound, often involves microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. These microorganisms are genetically engineered to enhance the production of L-isoleucine, which is then reacted with hydrobromic acid to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: L-Isoleucin-hydrobromid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Isoleucin-hydrobromid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals .
Mécanisme D'action
L-Isoleucin-hydrobromid exerts its effects primarily through its role as an amino acid in protein synthesis. It is involved in the regulation of blood sugar levels, energy production, and muscle repair. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Shares similar properties and functions in protein synthesis and metabolism.
L-Alloisoleucine: An isomer of L-isoleucine with slightly different biochemical properties .
Uniqueness: L-Isoleucin-hydrobromid is unique due to its specific interaction with hydrobromic acid, which imparts distinct chemical properties compared to other branched-chain amino acids. Its hydrobromide form enhances its solubility and stability, making it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
17585-66-9 |
|---|---|
Formule moléculaire |
C6H14BrNO2 |
Poids moléculaire |
212.08 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |
Clé InChI |
NIFONOGDCRJLMU-FHAQVOQBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)N.Br |
SMILES canonique |
CCC(C)C(C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
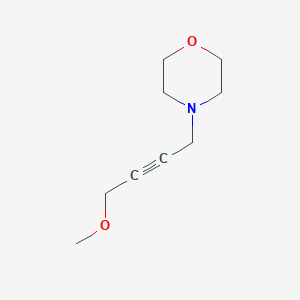
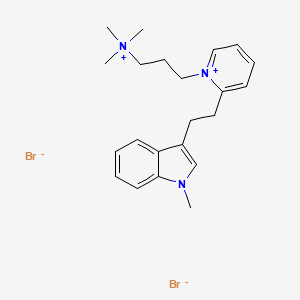
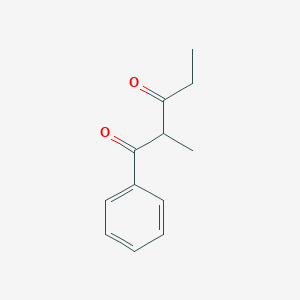
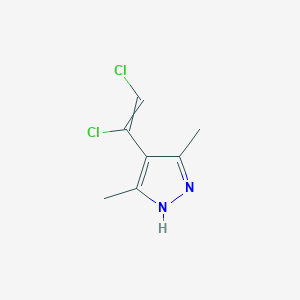
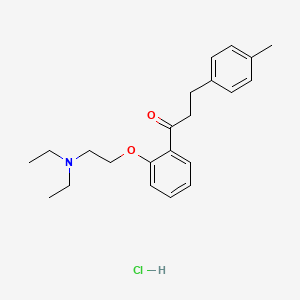
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

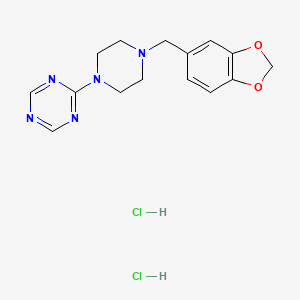
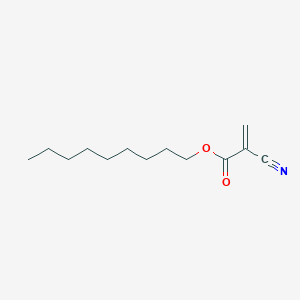
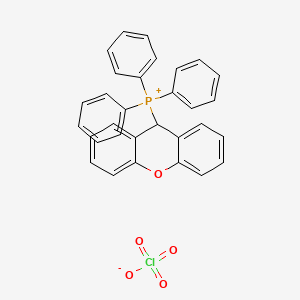
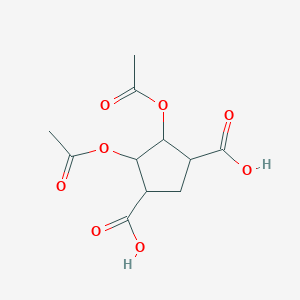
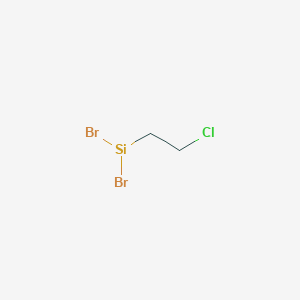
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
